Direct Derivative Potency: MIC Values of Chalcones Derived from 3-(2,4-Dichlorophenyl)propanal
While direct activity data for 3-(2,4-Dichlorophenyl)propanal itself is limited, derivatives synthesized from this core scaffold demonstrate quantifiable and potent antimicrobial activity. A study of chalcones, specifically (2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6-dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-one (C-7), a direct derivative, exhibited very good antimicrobial potential with Minimum Inhibitory Concentration (MIC) values ranging from 3.79 to 15.76 μg/ml against most tested microorganisms [1]. This provides a quantitative benchmark for the potential of compounds built from this aldehyde precursor.
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Not directly available for 3-(2,4-Dichlorophenyl)propanal. |
| Comparator Or Baseline | A specific chalcone derivative, (2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6-dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-one (C-7) |
| Quantified Difference | Derivative C-7 showed MIC values between 3.79 and 15.76 μg/ml. |
| Conditions | In vitro antimicrobial screening by serial tube dilution method against various bacterial and fungal strains. |
Why This Matters
This quantifies the potential potency of final compounds when 3-(2,4-Dichlorophenyl)propanal is used as the starting material, justifying its selection over less active scaffolds.
- [1] Current Topics in Medicinal Chemistry. (2018). Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones. View Source
